molecular formula C10H7Cl2N3 B1301057 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine CAS No. 306935-55-7

4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine

Cat. No.: B1301057
CAS No.: 306935-55-7
M. Wt: 240.09 g/mol
InChI Key: VJJVPBQJWNMJFC-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered pyrimidine ring. This compound is known for its diverse pharmacological activities and is used in various scientific research applications.

Scientific Research Applications

4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine has several scientific research applications:

Safety and Hazards

This compound is classified as Eye Damage 1 and Skin Corrosion 1B. It has a flash point of 113 °C .

Mechanism of Action

The presence of the pyrimidine ring in this compound suggests that it might interact with biological systems in a manner similar to other pyrimidine derivatives. For example, some pyrimidine derivatives are known to inhibit certain enzymes, interact with various receptors, or even incorporate into nucleic acids, disrupting their function .

The dichloro and methyl groups attached to the pyrimidine ring could influence the compound’s reactivity, solubility, and the way it interacts with biological targets. The pyridin-2-yl group could also influence these properties and potentially enhance the compound’s ability to interact with certain biological targets .

Biochemical Analysis

Biochemical Properties

4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. For instance, this compound can act as an inhibitor of certain kinases, thereby modulating the phosphorylation status of target proteins and influencing downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate metabolic pathways by interacting with enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, the binding of this compound to kinases can prevent the phosphorylation of substrate proteins, thereby inhibiting signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects by modulating enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable impact on cellular function, beyond which the effects become more pronounced and potentially harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By modulating the activity of these enzymes, this compound can alter the flow of metabolites through these pathways, impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its intracellular targets. Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine, followed by an aldol condensation with the appropriate aromatic aldehyde . The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse pharmacological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

4,5-dichloro-6-methyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-4-2-3-5-13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJVPBQJWNMJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371084
Record name 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-55-7
Record name 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 306935-55-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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